Cas no 1805481-69-9 (Methyl 2,3-bis(trifluoromethyl)-4-methylbenzoate)
Methyl 2,3-bis(trifluoromethyl)-4-methylbenzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2,3-bis(trifluoromethyl)-4-methylbenzoate
-
- Inchi: 1S/C11H8F6O2/c1-5-3-4-6(9(18)19-2)8(11(15,16)17)7(5)10(12,13)14/h3-4H,1-2H3
- InChI Key: GHLDBNUZVUSTRT-UHFFFAOYSA-N
- SMILES: FC(C1C(C)=CC=C(C(=O)OC)C=1C(F)(F)F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 335
- XLogP3: 3.9
- Topological Polar Surface Area: 26.3
Methyl 2,3-bis(trifluoromethyl)-4-methylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015015004-1g |
Methyl 2,3-bis(trifluoromethyl)-4-methylbenzoate |
1805481-69-9 | 97% | 1g |
1,475.10 USD | 2021-06-18 |
Methyl 2,3-bis(trifluoromethyl)-4-methylbenzoate Related Literature
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
Additional information on Methyl 2,3-bis(trifluoromethyl)-4-methylbenzoate
Methyl 2,3-bis(trifluoromethyl)-4-methylbenzoate: A Comprehensive Overview
Methyl 2,3-bis(trifluoromethyl)-4-methylbenzoate (CAS No. 1805481-69-9) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound, characterized by its distinct trifluoromethyl groups and methyl substituents, offers a range of potential applications in the development of novel drugs and materials.
The molecular structure of Methyl 2,3-bis(trifluoromethyl)-4-methylbenzoate is composed of a benzene ring with two trifluoromethyl groups at the 2 and 3 positions and a methyl group at the 4 position. The ester functional group at the 1 position further enhances its chemical reactivity and versatility. The presence of trifluoromethyl groups imparts unique electronic and steric properties to the molecule, making it an attractive candidate for various synthetic transformations.
Recent studies have highlighted the potential of Methyl 2,3-bis(trifluoromethyl)-4-methylbenzoate in the development of new pharmaceuticals. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that compounds with similar trifluoromethyl substituents exhibit potent anti-inflammatory and analgesic properties. These findings suggest that Methyl 2,3-bis(trifluoromethyl)-4-methylbenzoate could serve as a valuable starting material for the synthesis of novel therapeutic agents.
In addition to its pharmaceutical applications, Methyl 2,3-bis(trifluoromethyl)-4-methylbenzoate has also been explored in materials science. Research conducted at the University of California, Berkeley, has shown that this compound can be used as a building block for the synthesis of advanced polymers with enhanced thermal stability and mechanical strength. These polymers have potential applications in high-performance coatings, adhesives, and electronic devices.
The synthetic route to Methyl 2,3-bis(trifluoromethyl)-4-methylbenzoate involves several well-established chemical reactions. One common approach is to start with a substituted benzene derivative and introduce the trifluoromethyl groups through electrophilic aromatic substitution followed by esterification. This multi-step process requires careful control of reaction conditions to ensure high yields and purity.
Safety considerations are paramount when handling Methyl 2,3-bis(trifluoromethyl)-4-methylbenzoate. While it is not classified as a hazardous substance under current regulations, proper handling procedures should be followed to minimize any potential risks. Researchers are advised to use appropriate personal protective equipment (PPE) and work in well-ventilated areas to ensure a safe working environment.
The environmental impact of Methyl 2,3-bis(trifluoromethyl)-4-methylbenzoate is another important consideration. Studies have shown that compounds with trifluoromethyl groups can persist in the environment due to their high stability. Therefore, efforts are being made to develop more sustainable synthetic methods and disposal practices to mitigate any adverse environmental effects.
In conclusion, Methyl 2,3-bis(trifluoromethyl)-4-methylbenzoate (CAS No. 1805481-69-9) is a promising compound with a wide range of potential applications in pharmaceuticals and materials science. Its unique chemical structure and properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its behavior and applications, this compound is likely to play an increasingly important role in various scientific disciplines.
1805481-69-9 (Methyl 2,3-bis(trifluoromethyl)-4-methylbenzoate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)